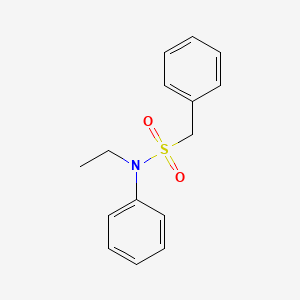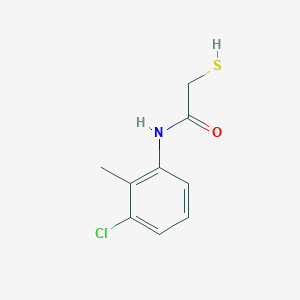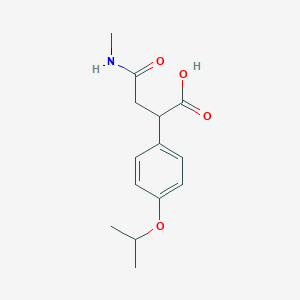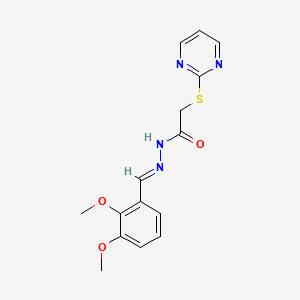![molecular formula C17H26N2O2S B5526978 (3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)
(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler compounds. For instance, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared in steps from acetoacetic esters and used as reagents for the preparation of various heterocyclic systems, indicating a method that might align with the synthesis of our compound of interest (Lovro Selič et al., 1997).
Molecular Structure Analysis
The crystal structure analysis reveals detailed insights into the spatial arrangement and bonding patterns within molecules. For example, the crystal structure of N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide provides insights into intermolecular hydrogen bonding and could serve as a reference for understanding similar molecular structures (Rong Wan et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving our compound can be inferred from studies on similar structures, highlighting reactivity under specific conditions. For instance, the synthesis and use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal describe how amides derived from this amine are stable under basic conditions, indicating the protective nature of certain functional groups in chemical synthesis (E. Arai et al., 1998).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds. While specific data on our compound might not be readily available, analogous compounds offer insights into expected physical behaviors. For instance, GC-MS studies on acylated derivatives of phenethylamines related to MDMA explore molecular weight and fragmentation patterns, which are essential for physical characterization (T. Belal et al., 2008).
Aplicaciones Científicas De Investigación
Heterocyclic System Synthesis
The synthesis of heterocyclic systems is a significant application area. For instance, methyl and phenylmethyl derivatives have been utilized for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic compounds, demonstrating the utility of related chemical structures in generating complex organic molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Fluorescent Protecting Groups
The development of fluorescent protecting groups for primary amines represents another application. Compounds such as 3-acetyl-4-hydroxycoumarin derivatives have been explored for their potential to serve as fluorescent markers, indicating the versatility of chemically similar entities in biochemistry and molecular biology (Kuo & Yang, 2008).
Organic Electronics
In the realm of materials science, specific organic compounds have been investigated for their electronic properties. For example, the use of amine-based fullerene derivatives in polymer solar cells highlights the role of nitrogen-containing organics in developing renewable energy technologies (Lv et al., 2014).
Antibacterial and Antifungal Materials
The modification of polymers with amine compounds for enhanced antibacterial and antifungal properties showcases the intersection of chemistry and medical applications. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines have shown improved biological activity, indicating the potential of such materials in healthcare applications (Aly, Aly, & El-Mohdy, 2015).
High-Spin Organic Polymers
The creation of high-spin organic polymers using polyphenylenevinylene derivatives demonstrates the application of complex organic molecules in materials science, particularly in the context of magnetic materials and electronic devices (Kurata, Pu, & Nishide, 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3S)-3-(dimethylamino)azepan-1-yl]-2-(3-methoxyphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-18(2)14-7-4-5-10-19(12-14)17(20)13-22-16-9-6-8-15(11-16)21-3/h6,8-9,11,14H,4-5,7,10,12-13H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZGOGUXEZBVRN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCN(C1)C(=O)CSC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCCN(C1)C(=O)CSC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)



![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)
![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)
![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)




![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)